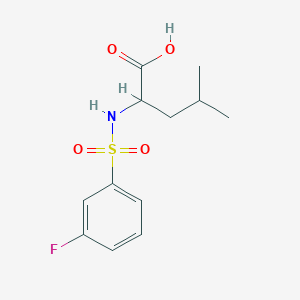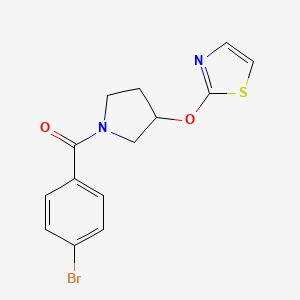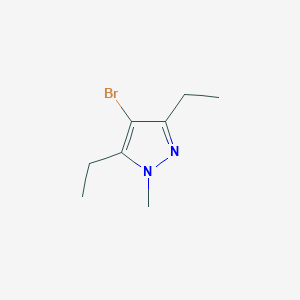![molecular formula C18H13FN2O3 B2894156 [4-(1,3-Benzodioxol-5-yl)-2-pyrimidinyl]methyl 4-fluorophenyl ether CAS No. 685109-38-0](/img/structure/B2894156.png)
[4-(1,3-Benzodioxol-5-yl)-2-pyrimidinyl]methyl 4-fluorophenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains several functional groups, including a benzodioxole, a pyrimidine, and a fluorophenyl group. Benzodioxole is a type of aromatic ether that contains a benzene ring fused to a dioxole . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The fluorophenyl group is a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) with a fluorine atom attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole and fluorophenyl groups are both aromatic and would contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific location and orientation of its functional groups. The benzodioxole and fluorophenyl groups are relatively stable, but could potentially undergo reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzodioxole and fluorophenyl groups could impact the compound’s solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen
Chemical Modification and Application Potential
Chemical modification of biopolymers like xylan to produce biopolymer ethers and esters showcases the vast potential of functional groups similar to those in "[4-(1,3-Benzodioxol-5-yl)-2-pyrimidinyl]methyl 4-fluorophenyl ether". Such modifications lead to specific properties that are valuable in drug delivery, paper strength additives, and antimicrobial agents, highlighting the importance of chemical structure in developing new materials and applications (Petzold-Welcke et al., 2014).
Synthesis and Environmental Analysis
The synthesis of fluorophosphate cathodes for sodium-ion batteries is an area where the manipulation of chemical structures akin to "this compound" is crucial. These cathodes represent a potential competitive alternative to lithium-ion counterparts, with research focusing on overcoming sodium-extraction limitations to enhance performance (Dacek et al., 2016).
Environmental concerns related to the use of certain chemicals have led to studies on ether-PFAS (per- and polyfluoroalkyl substances), which share some structural similarities with the compound . Analysis of ether-PFAS aims to understand their environmental fate, effects, and potential for long-range transport, providing a template for assessing the environmental impact of related compounds (Munoz et al., 2019).
Optoelectronic and Material Chemistry
Research into quinazolines and pyrimidines, which are structurally related to "this compound", has shown significant potential in optoelectronic materials. These compounds are part of the development of luminescent small molecules and chelate compounds for use in electronic devices and sensors, emphasizing the role of specific structural features in creating novel optoelectronic materials (Lipunova et al., 2018).
Wirkmechanismus
Target of Action
The primary target of this compound is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a constitutively active protein kinase that acts as a negative regulator in the hormonal control of glucose homeostasis, Wnt signaling, and regulation of transcription factors and microtubules .
Mode of Action
It is known to interact with its target, gsk-3β, leading to changes in the kinase’s activity . The specific nature of these changes and their effects on cellular processes are areas of ongoing research.
Biochemical Pathways
The compound’s interaction with GSK-3β affects various biochemical pathways. GSK-3β is involved in multiple cellular processes, including cell cycle control and signal transduction . By modulating the activity of GSK-3β, the compound can potentially influence these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with GSK-3β . Given GSK-3β’s role in various cellular processes, the compound’s action could potentially result in a wide range of effects.
Safety and Hazards
As with any chemical compound, handling “[4-(1,3-Benzodioxol-5-yl)-2-pyrimidinyl]methyl 4-fluorophenyl ether” would require appropriate safety precautions. Without specific safety data for this compound, general guidelines would include avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-[(4-fluorophenoxy)methyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O3/c19-13-2-4-14(5-3-13)22-10-18-20-8-7-15(21-18)12-1-6-16-17(9-12)24-11-23-16/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFQGJDNKMDDMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NC=C3)COC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Ethoxyphenyl)-5-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2894075.png)
![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2894079.png)

![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2894082.png)
![N-(sec-butyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2894083.png)

![4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2894086.png)


![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2894092.png)
![4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2894093.png)
![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2894094.png)

